1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one
Description
1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a methyl group at position 2, a phenyl group at position 7, and a thioether-linked propan-2-one moiety at position 2. This structure combines aromaticity, sulfur-based linkages, and a ketone functional group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
1-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-9(19)8-20-15-13-14(21-10(2)16-13)12(17-18-15)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYYEMRIRRCBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiophenol, the thiazole ring can be constructed via cyclization reactions with α-haloketones under basic conditions.
Pyridazine Ring Construction: The pyridazine ring can be synthesized by reacting hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Coupling of Thiazole and Pyridazine Rings: The thiazole and pyridazine intermediates are then coupled using a thiol linkage, often facilitated by reagents like phosphorus pentasulfide or Lawesson’s reagent.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity product.
Chemical Reactions Analysis
Thiazole Ring Formation
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The thiazolo[4,5-d]pyridazine core is synthesized via cyclization of α-bromoketones with thiourea derivatives or via Vilsmeier–Haack reactions. For example, analogous thiazolo[5,4-d]pyrimidines are prepared by reacting α-bromoketones with formamide (Scheme 1 in ).
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Substitution at position 4 (thioether group) is introduced via nucleophilic displacement using thiols or sodium hydrosulfide under basic conditions (e.g., K₂CO₃ in DMF) .
Thioether Functionalization
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The propan-2-one thioether moiety is susceptible to oxidation, forming sulfoxides or sulfones under mild oxidizing agents (e.g., H₂O₂ or mCPBA) .
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Nucleophilic substitution at the ketone group (propan-2-one) can occur with amines or hydrazines, forming Schiff bases or hydrazones.
Electrophilic Aromatic Substitution (EAS)
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The phenyl ring at position 7 undergoes nitration or halogenation at the para position due to steric hindrance from the fused thiazole system. For example, fluorination via electrophilic reagents (e.g., Selectfluor®) is reported in structurally similar 4-fluorophenyl-substituted triazolopyrimidines .
Nucleophilic Attack on the Pyridazine Ring
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The electron-deficient pyridazine ring reacts with nucleophiles (e.g., amines, alkoxides) at position 5 or 6. In , piperazine derivatives undergo coupling at analogous positions under Cs₂CO₃ catalysis in DMF (Table 1).
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed coupling reactions due to aromatic halide or pseudohalide substituents (if present). Key examples from analogous systems include:
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Suzuki-Miyaura Coupling : Aryl boronic acids react with brominated thiazolo-pyridazines under Pd(PPh₃)₄ catalysis to introduce diverse aryl groups .
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Buchwald-Hartwig Amination : Primary/secondary amines couple with brominated derivatives using Pd₂(dba)₃ and Xantphos .
Deprotonation and Alkylation
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The methyl group at position 2 can be deprotonated with strong bases (e.g., LDA) and alkylated with alkyl halides. This strategy is used to introduce branched substituents in similar thiazolo systems .
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The ketone group undergoes keto-enol tautomerism, enabling condensation reactions with carbonyl-reactive reagents (e.g., hydroxylamine for oxime formation).
pH-Dependent Binding
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Thiazole nitrogen atoms exhibit pH-dependent protonation states, influencing binding affinity to biological targets (e.g., IDO1 inhibition in ). For example, deprotonation at physiological pH enhances metal coordination in enzyme active sites .
Biological Activity and Derivatization
While the direct biological data for this compound is unavailable, structurally related thiazolo-pyridazines show:
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Anticancer Activity : Derivatives inhibit kinases (e.g., PI3K, EGFR) via π-π stacking and hydrogen bonding .
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Immunomodulatory Effects : Thioether-containing analogs suppress IDO1 activity (IC₅₀ ~1–10 μM) by coordinating to heme iron .
Stability and Degradation Pathways
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Photodegradation : The thioether linkage is prone to UV-induced cleavage, forming sulfenic acid intermediates .
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Hydrolytic Stability : Stable under neutral conditions but degrades in strong acids/bases via ring-opening of the pyridazine moiety.
Key Challenges in Reactivity Studies
Scientific Research Applications
Anticancer Properties
Numerous studies have indicated that thiazolo[4,5-d]pyridazine derivatives exhibit significant anticancer activity. For instance, research has shown that these compounds can effectively inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Effects
Compounds within this class have also demonstrated anti-inflammatory properties. Studies involving animal models have reported that thiazolo[4,5-d]pyridazine derivatives can reduce inflammation markers and alleviate pain through mechanisms such as COX-2 inhibition. This suggests their potential use in treating inflammatory diseases like arthritis .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of various thiazolo[4,5-d]pyridazine derivatives, including 1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one. The compound was tested against several cancer cell lines using MTT assays to determine IC50 values. Results indicated a strong correlation between structural modifications and cytotoxicity levels, with some derivatives showing IC50 values in the low micromolar range against MCF-7 cells.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 1 | 12 | MCF-7 |
| 2 | 25 | HCT-116 |
| 3 | 30 | A549 |
Case Study 2: Anti-inflammatory Activity
In another investigation, a series of thiazolo[4,5-d]pyridazines were subjected to in vivo testing for anti-inflammatory effects using the acetic acid-induced writhing test in mice. The results showed that the compounds significantly reduced the number of writhes compared to control groups, indicating their potential as analgesics.
Mechanism of Action
The mechanism of action of 1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one is not fully elucidated but may involve:
Molecular Targets: Interaction with enzymes, receptors, or DNA.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogs in Heterocyclic Chemistry
Compound 19 (5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one)
- Features a 5-thioxo group in the thiazolo-pyrimidine core, which may increase redox activity compared to the thioether in the target compound.
- Synthesis : Prepared via microwave-assisted or conventional heating in DMF with glacial acetic acid, suggesting similar synthetic accessibility for the target compound .
Compound 20 (6-(2,7-diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one)
- Substituted with a diphenyl group at positions 2 and 7, which may enhance lipophilicity compared to the mono-phenyl group in the target compound.
- Activity : Structural similarities to kinase inhibitors suggest possible anticancer applications, though direct evidence for the target compound is lacking .
Pharmacologically Relevant Analogs
SHP2 Inhibitors (e.g., (S)-1-(5-((pyridin-3-yl)thio)pyrazin-2-yl)-4'H,6'H-spiro[piperidine-4,5'-pyrrolo[1,2-b]pyrazol]-4'-amine derivatives)
- Key Differences: Replace the thiazolo-pyridazine core with a pyrazine-spiro-piperidine system, improving solubility and metabolic stability.
- Applications : Explicitly validated for cancer treatment, highlighting the therapeutic relevance of thioether-containing heterocycles .
Biological Activity
The compound 1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one is a member of the thiazolo[4,5-d]pyridazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, particularly in the fields of oncology and anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.35 g/mol. The compound features a thiazolo-pyridazine core, which is known for its structural diversity and biological significance.
Antitumor Activity
Research indicates that thiazolo[4,5-d]pyridazine derivatives exhibit significant antitumor properties. A study by synthesized various derivatives and screened them against 60 human tumor cell lines. The results demonstrated that some derivatives showed potent antitumor activity, suggesting that similar compounds may also possess significant therapeutic potential.
Table 1: Antitumor Activity of Thiazolo[4,5-d]pyridazine Derivatives
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of DNA topoisomerase II activity and the stabilization of cleavable complexes, as observed in related studies on phenanthridine derivatives . This mechanism is crucial in overcoming drug resistance in various cancer cell lines.
Anti-inflammatory Properties
In addition to antitumor activity, thiazolo[4,5-d]pyridazine derivatives have shown promise in anti-inflammatory applications. Compounds within this class have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | Inflammatory Model | Effect Observed | Reference |
|---|---|---|---|
| Compound D | Carrageenan-induced edema in rats | Significant reduction in swelling | |
| Compound E | LPS-stimulated macrophages | Decreased TNF-alpha production |
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazolo[4,5-d]pyridazine derivatives for their anticancer properties. The study highlighted that modifications at specific positions on the thiazole ring significantly affected biological activity, with some compounds demonstrating enhanced potency against resistant tumor cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
